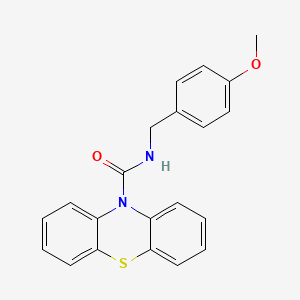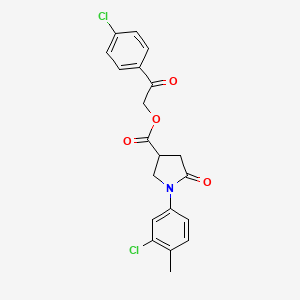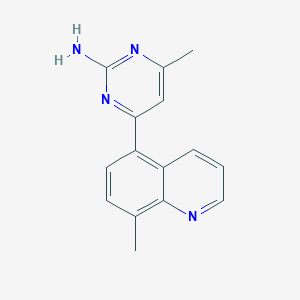![molecular formula C18H14BrClF3N3O3 B3981804 1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been extensively used in scientific research. This compound is a piperazine derivative that has been synthesized through various methods, and it has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves the inhibition of neurotransmitter transporters. This compound binds to the transporter protein and prevents the reuptake of neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can affect neurotransmission and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific neurotransmitter system being targeted. In general, this compound has been found to affect mood, cognition, and behavior. It has also been shown to have potential therapeutic effects for various psychiatric disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine in lab experiments is its potency as a transporter inhibitor. This compound has been found to be more potent than other commonly used transporter inhibitors such as fluoxetine and cocaine. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to have affinity for multiple neurotransmitter systems.
Orientations Futures
The future directions for research on 1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine are vast and include further studies on its mechanism of action, its potential therapeutic effects for psychiatric disorders, and its use as a tool for studying various biological processes. Additionally, research on the development of more selective transporter inhibitors based on the structure of this compound could lead to the discovery of new treatments for psychiatric disorders.
Applications De Recherche Scientifique
1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. This compound has also been shown to have affinity for other neurotransmitter transporters such as dopamine and norepinephrine transporters.
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClF3N3O3/c19-11-1-3-15(20)13(9-11)17(27)25-7-5-24(6-8-25)16-4-2-12(26(28)29)10-14(16)18(21,22)23/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLPNVBHRSIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-methoxyphenoxy)ethyl]-3-(4-nitrobenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981730.png)
![1-(4-methyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B3981737.png)

![2-bromo-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3981756.png)
![8-methyl-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3981764.png)
![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)



![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)

![N-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3981835.png)
